7-Fluoroquinolin-6-ol
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Overview
Description
7-Fluoroquinolin-6-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-6-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms in quinoline with fluorine. For instance, the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield 7-fluoro-5,6,8-trichloroquinoline, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, cycloaddition, and direct fluorination, followed by purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: Conversion to quinolone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and quinolones, which exhibit diverse biological activities .
Scientific Research Applications
7-Fluoroquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial properties, particularly against strains resistant to other antibiotics.
Industry: Utilized in the development of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 7-Fluoroquinolin-6-ol involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it induces DNA strand breaks, leading to cell death. This mechanism is distinct from other antibiotics, making it effective against resistant bacterial strains .
Comparison with Similar Compounds
- 7-Fluoroquinolin-8-ol
- 6-Fluoroquinolin-4-one
- 7-Fluoro-4-chloroquinoline
Comparison: Compared to its analogs, 7-Fluoroquinolin-6-ol exhibits unique properties due to the specific position of the fluorine atom, which enhances its biological activity and stability. Its distinct mechanism of action and broad spectrum of activity make it a valuable compound in various applications .
Properties
Molecular Formula |
C9H6FNO |
---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
7-fluoroquinolin-6-ol |
InChI |
InChI=1S/C9H6FNO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H |
InChI Key |
YPLIUEGYORBPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)O |
Origin of Product |
United States |
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